molecular formula C18H24N2O4S B1669802 Dansylleucine CAS No. 1100-22-7

Dansylleucine

Cat. No. B1669802
CAS RN: 1100-22-7
M. Wt: 364.5 g/mol
InChI Key: XBMQRPDOXIPUFG-HNNXBMFYSA-N
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Description

Dansylleucine is a compound with the molecular formula C18H24N2O4S . It is also known by other names such as Dansyl-l-leucine and 5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine .


Synthesis Analysis

The presence of dansyl or dabsyl chromogenic moieties in a solid-phase analytical construct allows the accurate estimation of products from solid-phase synthesis by UV detection during liquid chromatography-mass spectrometry analysis in the cleavage solution .


Molecular Structure Analysis

The molecular weight of Dansylleucine is 364.5 g/mol . The IUPAC name for Dansylleucine is (2 S )-2- [ [5- (dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid . The InChIKey for Dansylleucine is XBMQRPDOXIPUFG-HNNXBMFYSA-N .


Chemical Reactions Analysis

Dansylleucine can be used in the analysis of amino acids by chemical derivatization and liquid chromatography-mass spectrometry (LC-MS) . Dansyl Chloride is used as a fluorescent end group reagent for peptides and proteins .


Physical And Chemical Properties Analysis

Dansylleucine has a molecular weight of 364.5 g/mol, an XLogP3 of 3.7, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 7 .

Scientific Research Applications

  • Fluorescent Molecule Sensing : Dansylleucine-modified cyclodextrins have been synthesized and characterized as fluorescent indicators for molecular recognition. These compounds demonstrate different lifetime components in aqueous solutions, indicating equilibrium between the dansyl moiety included in its own cavity and located outside the cavity. This dual behavior makes them effective for sensing various molecules (Ikeda et al., 1996).

  • Leucine Dehydrogenase Studies : Dansylleucine has been used in research related to leucine dehydrogenase, an enzyme playing a key role in the biosynthesis of amino acids and their derivatives, notably in the production of L-tert-leucine. This research is significant in the pharmaceutical, cosmetic, and food additive industries (Jia et al., 2021).

  • Dansylation Reaction Studies : The dansylation reaction, involving dansyl chloride and amino acids like leucine, has been extensively studied. This research helps in understanding the optimal conditions for dansylation, which is crucial for the preparation of fluorescent derivatives of amino acids for various biochemical analyses (Gros & Labouesse, 2005).

  • Nervous Tissue Studies : Dansylleucine has been used in the study of nervous tissues, particularly in detecting amino acids and neurotransmitters like serotonin. Its ability to form stable, intensely colored products with these compounds makes it valuable for biological research (Leonard & Osborne, 1975).

  • derivatives, including Dansylleucine, have been utilized in the quantitative analysis of amino acids involved in rat brain protein synthesis. This application is crucial for understanding the biochemical processes in the brain, particularly in relation to the synthesis of proteins and the influx of amino acids into brain structures (Bodsch & Hossmann, 1983).
  • Fish Nutrition Research : Dansylleucine has been referenced in studies on the dietary effects of isoleucine on fish, such as the Jian carp. Research in this area focuses on growth performance, digestion and absorption capacity, and gene expression in aquatic animals, contributing to the field of aquaculture and fish nutrition (Zhao et al., 2012).

  • Chiral Recognition Studies : The compound has been used in the study of chiral recognition mechanisms, particularly in understanding how Dansyl amino acids, including Dansylleucine, bind to molecular micelles. This research is important for advancing knowledge in molecular dynamics and chiral separation techniques (Mauro et al., 2021).

  • of stable isotope research and bioconversion studies (Karnaukhova et al., 1994).
  • Enzyme and Biosynthesis Research : Dansylleucine has been implicated in studies of enzymes like acetohydroxy acid isomeroreductase, which is involved in the biosynthesis of amino acids such as isoleucine, valine, and leucine. This enzyme is of interest for its unique reaction mechanism and potential as a target for herbicides and fungicides, as it is present only in plants and microorganisms (Dumas et al., 2001).

  • Amino Acid and Amine Analysis in Tissues : Dansylleucine's derivatives have been utilized in microprocedures for studying tissue-free amines and amino acids, providing valuable information in neurobiology and the study of specific invertebrate neurons (Osborne, 1973).

  • Fluorescence Studies in DNA Damage Assays : Dansylleucine and related compounds have been used in developing methods to assay DNA damage, utilizing their fluorescent properties. This has applications in molecular biology and genetics, especially in understanding the mechanisms of DNA damage and repair (Kelman, Lilga, & Sharma, 1988).

Future Directions

Dansylleucine and other Dansyl amino acids are being investigated for their chiral separation mechanisms. These studies aim to investigate the molecular interactions that govern chiral recognition in these systems using computational methods .

properties

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4/h5-10,12,15,19H,11H2,1-4H3,(H,21,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMQRPDOXIPUFG-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149092
Record name Dansylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansylleucine

CAS RN

1100-22-7
Record name Dansyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1100-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dansylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001100227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dansylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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